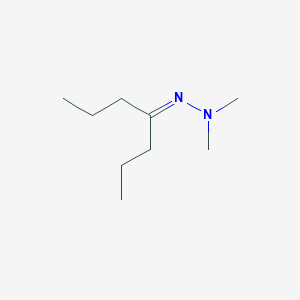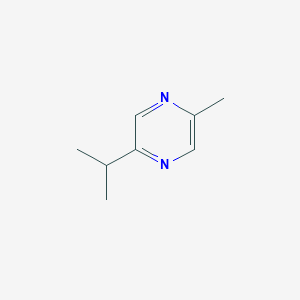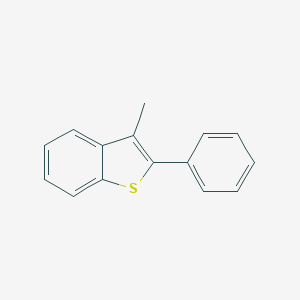
Diazidocobalt(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazidocobalt(II) is a coordination compound that contains two azide groups and a cobalt ion. It is a highly reactive and unstable compound, which makes it a useful reagent in organic synthesis and chemical research. Diazidocobalt(II) is synthesized through various methods, including the reaction of cobalt(II) salts with sodium azide or the reduction of cobalt(III) azide with zinc.
作用機序
Diazidocobalt(II) is a highly reactive compound that can undergo various reactions, including nucleophilic substitution and radical reactions. The azide groups in Diazidocobalt(II) can act as nucleophiles and attack electrophilic centers in molecules. The cobalt ion can also act as a Lewis acid and coordinate with electron-rich molecules. Diazidocobalt(II) can undergo homolytic cleavage of the N-N bond to form nitrogen radicals, which can participate in radical reactions.
生化学的および生理学的効果
Diazidocobalt(II) is not used in drug development and has no known biochemical or physiological effects. It is a toxic and unstable compound that can decompose explosively. Therefore, it must be handled with extreme care in the laboratory.
実験室実験の利点と制限
Diazidocobalt(II) has several advantages and limitations for lab experiments. It is a highly reactive and versatile reagent that can introduce azide groups into molecules. It is also a useful precursor for cobalt nanoparticles. However, Diazidocobalt(II) is a toxic and unstable compound that must be handled with extreme care. It can decompose explosively and is sensitive to light and heat. Therefore, it should be stored in a cool, dark, and dry place.
将来の方向性
There are several future directions for the research on Diazidocobalt(II). One direction is to investigate its reactivity with different types of molecules and its potential applications in organic synthesis. Another direction is to study the mechanism of its decomposition and the factors that affect its stability. Diazidocobalt(II) can also be used as a precursor for the synthesis of cobalt oxide nanoparticles, which have potential applications in catalysis and energy storage. Therefore, future research can focus on the preparation and characterization of cobalt oxide nanoparticles using Diazidocobalt(II) as a precursor.
合成法
The synthesis of Diazidocobalt(II) involves the reaction of cobalt(II) salts with sodium azide or the reduction of cobalt(III) azide with zinc. In the first method, cobalt(II) chloride is dissolved in water, and sodium azide is added to the solution. The resulting Diazidocobalt(II) precipitate is washed with water and dried under vacuum. In the second method, cobalt(III) azide is reduced with zinc in the presence of acetic acid. The Diazidocobalt(II) product is isolated by filtration and washed with water.
科学的研究の応用
Diazidocobalt(II) is used as a reagent in organic synthesis to introduce azide groups into molecules. It is also used in chemical research to investigate the reactivity of azide compounds and the mechanism of azide reactions. Diazidocobalt(II) has been used in the synthesis of various compounds, including triazoles, tetrazoles, and aziridines. It is also used in the preparation of cobalt nanoparticles and as a precursor for cobalt oxide nanoparticles.
特性
CAS番号 |
14215-31-7 |
|---|---|
製品名 |
Diazidocobalt(II) |
分子式 |
CoN6 |
分子量 |
142.97 g/mol |
IUPAC名 |
cobalt(2+);diazide |
InChI |
InChI=1S/Co.2N3/c;2*1-3-2/q+2;2*-1 |
InChIキー |
XRKZTILYATXYGV-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Co+2] |
正規SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



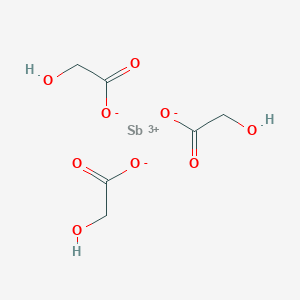
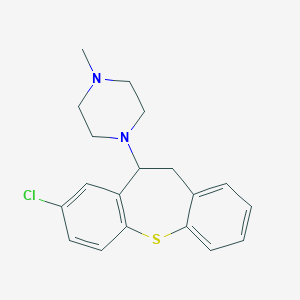
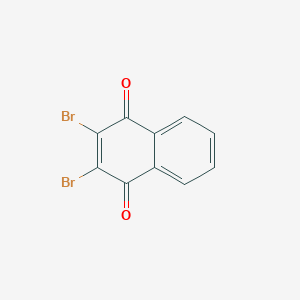
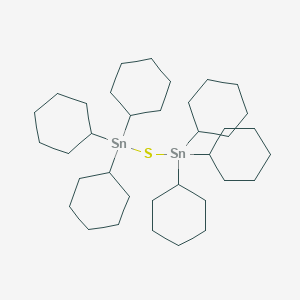
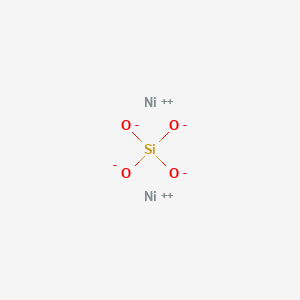
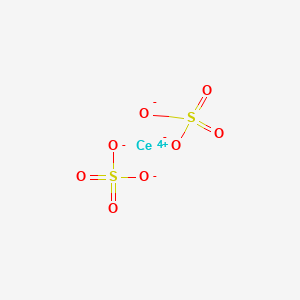

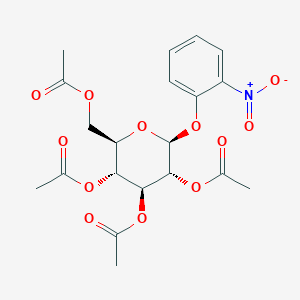
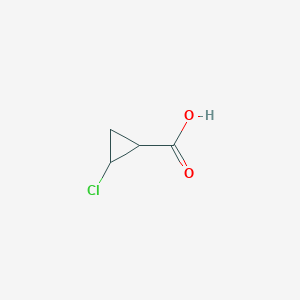
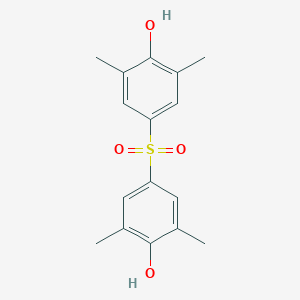
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
